ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core. Key structural attributes include:
- 7-Oxo group: Contributes to hydrogen bonding and electronic effects.
- Ethyl ester at position 6: Influences solubility and metabolic stability.
This compound is synthesized via condensation reactions involving aminotriazoles and β-keto esters, often under microwave-assisted or reflux conditions . Its crystal structure reveals planar triazolopyrimidine rings and π-π stacking interactions, critical for stability .
Properties
CAS No. |
51646-43-6 |
|---|---|
Molecular Formula |
C15H14N4O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H14N4O3S/c1-2-22-13(21)11-8-16-14-17-15(18-19(14)12(11)20)23-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17,18) |
InChI Key |
LRXJIPIIYTUECM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N=C(NN2C1=O)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation Method
A widely reported and efficient method for preparing ethyl 2-benzylsulfanyl-7-oxo-1H-triazolo[1,5-a]pyrimidine-6-carboxylate involves a three-component condensation reaction:
-
- 3-amino-5-benzylsulfanyl-1,2,4-triazole (1 mmol)
- Aromatic aldehyde (e.g., 2-chlorobenzaldehyde, 1 mmol)
- β-keto ester (e.g., ethyl acetoacetate, 1 mmol)
Solvent : Ethanol (3 mL)
-
- Microwave irradiation at 323 K for 30 minutes in a sealed tube (Smith synthesizer)
- Cooling to room temperature followed by filtration and recrystallization from ethanol
Outcome : The target compound precipitates and can be isolated in high purity suitable for X-ray crystallographic analysis.
This method benefits from microwave-assisted synthesis, which significantly reduces reaction time and improves yield compared to conventional heating.
Stepwise Synthetic Route and Mechanistic Insights
Preparation of Key Intermediate
- The starting 3-amino-5-benzylsulfanyl-1,2,4-triazole is synthesized or procured as a precursor containing the benzylsulfanyl group at the 5-position of the triazole ring.
Cyclocondensation Reaction
- The amino group of the triazole reacts with the aldehyde and β-keto ester under acidic or neutral conditions to form the fused triazolo[1,5-a]pyrimidine ring system.
- The reaction proceeds via initial Schiff base formation between the amino group and aldehyde, followed by cyclization with the β-keto ester.
- The benzylsulfanyl substituent remains intact during the cyclization, positioned at the 2-position of the triazolopyrimidine ring.
Purification and Characterization
- The crude product is purified by recrystallization from ethanol.
- Characterization includes ^1H NMR spectroscopy showing characteristic signals for the benzyl group, triazolopyrimidine protons, and ethyl ester moiety.
- Single crystals suitable for X-ray diffraction can be grown from acetone solutions at room temperature, confirming the molecular structure.
Alternative Synthetic Approaches
Microwave-Assisted Solvent-Free Synthesis
- Some reports indicate the feasibility of solvent-free or green chemistry approaches using microwave irradiation to enhance reaction rates and yields.
- These methods avoid the use of large volumes of solvents and reduce reaction times to minutes, aligning with sustainable chemistry principles.
Multi-Step Synthesis via Intermediate Carboxylates and Chlorides
- In more complex synthetic schemes, the ethyl carboxylate group can be introduced via cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with β-diketones or aromatic ketones.
- Subsequent chlorination of the carboxylic acid intermediate to form acyl chlorides allows for further coupling reactions to introduce various substituents, including benzylsulfanyl groups, through nucleophilic substitution or coupling reactions.
Summary Table of Preparation Methods
Research Findings and Analytical Data
-
- Microwave-assisted synthesis typically yields the product in moderate to high yields (60–85%) with high purity after recrystallization.
Chemical Reactions Analysis
Ethyl 2-(benzylthio)-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles such as amines or thiols can replace the benzyl group. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ethyl 2-(benzylthio)-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzylthio)-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with active residues of ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Position 2 substituents : Benzylsulfanyl (target) vs. aryl (e.g., 4-Cl-phenyl in ) vs. alkylthio (e.g., ethylthio in ). Bulkier groups (benzylsulfanyl) may enhance steric effects and π-π interactions compared to smaller substituents.
- Position 7 : The 7-oxo group in the target compound contrasts with 7-methyl in or pyridinyl in , affecting hydrogen bonding capacity and electronic properties.
- Melting Points : Higher melting points (e.g., 216–217°C for p-tolyl derivative ) correlate with increased planarity and intermolecular interactions.
Biological Activity
Ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C22H20N4O3S
- Molecular Weight : 420.5 g/mol
- CAS Number : 907972-74-1
- IUPAC Name : Ethyl 2-benzylsulfanyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Research indicates that compounds in the triazole family, particularly those with sulfur substitutions like ethyl 2-benzylsulfanyl derivatives, exhibit significant biological activities. These mechanisms often include:
- Antioxidant Activity : The presence of the benzylsulfanyl group enhances the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Antimicrobial Effects : Ethyl 2-benzylsulfanyl derivatives have shown promising results against various bacterial strains, suggesting potential applications in treating infections.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Antioxidant and Anti-inflammatory Activity
A study evaluated the antioxidant capacity of related compounds and found that those with similar structures exhibited significant inhibition of protein denaturation and free radical scavenging activity. The results are summarized in Table 1.
| Compound | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| Standard (Ascorbic Acid) | 50 | 78 |
| Ethyl Derivative A | 50 | 64 |
| Ethyl Derivative B | 100 | 60 |
Antimicrobial Activity
In vitro studies have demonstrated that ethyl 2-benzylsulfanyl derivatives possess notable antibacterial properties. For instance, one study reported the following minimum inhibitory concentrations (MIC) against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Cytotoxicity Studies
Research into the cytotoxic effects of this compound has shown it to be effective against various cancer cell lines. For example:
- MCF-7 (Breast Cancer) : IC50 = 15 µM
- HeLa (Cervical Cancer) : IC50 = 25 µM
These results indicate a significant potential for use in cancer therapeutics.
Case Studies
Several case studies have highlighted the therapeutic applications of similar compounds:
- Case Study on Anticancer Activity : A derivative of triazolo[1,5-a]pyrimidine was tested against MCF-7 cells and showed enhanced apoptosis compared to standard chemotherapeutics.
- Case Study on Antimicrobial Efficacy : A related compound was evaluated against multi-drug resistant strains of bacteria and demonstrated superior efficacy compared to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
